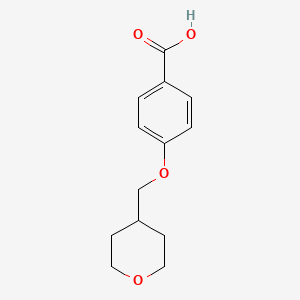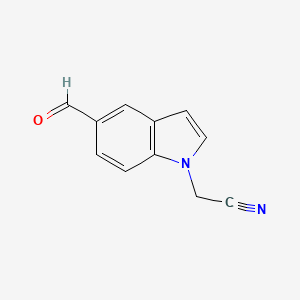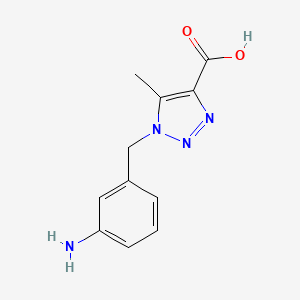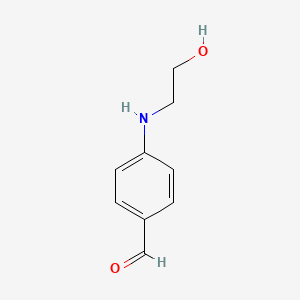
2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
2-(Pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid, or 2-PT, is a widely used organic compound in the scientific community. It has a variety of applications in research and has been studied extensively for its properties and effects.
Aplicaciones Científicas De Investigación
2-PT has been used in a variety of scientific research applications. It has been studied extensively for its ability to act as an enzyme inhibitor, and it has been used in the development of new drugs and therapies. Additionally, it has been used in the synthesis of a variety of other compounds, such as thiazole-5-carboxamides and thiazole-5-carboxylic acids. Furthermore, it has been used in the synthesis of novel materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-PT is not fully understood, but it is believed to act as an enzyme inhibitor. Specifically, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a variety of physiological effects, such as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
2-PT has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, it has been shown to have antioxidant and neuroprotective effects. Furthermore, it has been shown to have anti-diabetic and anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PT has a variety of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. For example, it is not water-soluble, so it must be dissolved in organic solvents before use. Additionally, it can be toxic in high doses, so it must be handled with care.
Direcciones Futuras
There are a variety of potential future directions for 2-PT research. One potential direction is to further study its mechanism of action and explore its potential as an enzyme inhibitor. Additionally, it could be studied further for its potential as a drug or therapy. Furthermore, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Finally, it could be studied further for its potential as an antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity agent.
Propiedades
IUPAC Name |
2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-4-11-7(14-6)5-3-9-1-2-10-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZOAINNLAABAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)

![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)
![1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone](/img/structure/B1386539.png)






![5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1386550.png)

